3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
3-(3-aminoazetidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-2-1-6(10)9-3-5(8)4-9/h5H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAENXARDJWWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor in histaminergic neurons and modulates the release of histamine and other neurotransmitters.
Mode of Action
This compound interacts with its target, the histamine H3 receptor, as an agonist This means it binds to the receptor and activates it, triggering a response
Biochemical Pathways
The activation of the histamine H3 receptor by this compound can affect various biochemical pathways. One key pathway involves the regulation of cyclic adenosine monophosphate (cAMP) . The activation of the histamine H3 receptor can lead to a decrease in cAMP levels, which in turn can modulate the activity of various downstream proteins and enzymes.
Pharmacokinetics
One study mentions that a related compound has good metabolic stability and weak activity on cytochrome p450 enzymes, which are key factors in drug metabolism.
Result of Action
The activation of the histamine H3 receptor by this compound can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, potentially affecting neuronal signaling and brain function.
Biochemical Analysis
Biochemical Properties
3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist. This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolic stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cell signaling. Furthermore, its interaction with histamine H3 receptors can lead to changes in neurotransmitter release, impacting neuronal cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a partial agonist for histamine H3 receptors, binding to these receptors and modulating their activity. This binding interaction is similar to that of histamine, indicating key interactions that influence receptor activity. Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it maintains good metabolic stability, with minimal degradation over time. Long-term effects on cellular function have been observed, particularly in in vitro studies, where it continues to modulate cell signaling and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit partial agonist activity, while higher doses can lead to more pronounced effects on histamine H3 receptors. Toxic or adverse effects at high doses have been observed, indicating a threshold beyond which the compound may become harmful. These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels, particularly through its interaction with cytochrome P450 enzymes. These interactions can affect the compound’s metabolic stability and overall bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity.
Biological Activity
3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique azetidine ring structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 154.17 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may function as an enzyme inhibitor or receptor modulator, altering normal cellular functions and pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF7 (breast cancer)
In one study, the compound showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth in these lines.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens. It has demonstrated effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of inflammatory markers in cellular models, indicating its potential utility in treating inflammatory diseases.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Similar Compound A | Moderate | Low | Low |
| Similar Compound B | High | High | Moderate |
Case Studies
Several case studies have highlighted the compound's effectiveness in real-world applications:
- Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects on HepG2 and MCF7 cells, confirming significant activity with IC50 values below 20 µM.
- Antimicrobial Efficacy : In a comparative study against MRSA and other resistant strains, the compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
